2-(isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(2-methylpropylsulfanyl)-5-(3-nitrophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14(2)13-26-20-21-12-19(16-5-4-6-18(11-16)23(24)25)22(20)17-9-7-15(3)8-10-17/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPQRCFRQGSVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(C)C)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes or ketones with amines in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Imidazole Derivatives
Key Observations :
Key Observations :
- The absence of nitro-group-specific side reactions in –16 implies compatibility of the 3-nitrophenyl moiety with standard imidazole synthesis protocols.
Physicochemical Properties
Polarity and Solubility :
Thermal Stability :
- Melting points for nitro-containing imidazoles (e.g., 219–221°C in ) suggest high thermal stability, though direct data for the target compound is unavailable.
Biological Activity
2-(Isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a complex organic compound belonging to the imidazole family. Its unique structure features an imidazole ring substituted with an isobutylthio group, a nitrophenyl group, and a p-tolyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C20H21N3O2S
- Molecular Weight : 367.5 g/mol
- CAS Number : 1235021-31-4
The presence of various functional groups in this compound contributes to its chemical reactivity and biological activity. The isobutylthio group can participate in nucleophilic substitutions, while the nitro group may undergo reduction reactions, potentially leading to different pharmacological profiles.
The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Biological Activities
Research indicates that compounds within the imidazole family often exhibit a range of biological activities, including:
- Antimicrobial Properties : The compound has been investigated for its potential to inhibit bacterial growth.
- Anticancer Effects : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar imidazole derivatives, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities in Related Compounds
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Involving aldehydes or ketones with amines in the presence of a catalyst.
- Oxidation and Reduction Reactions : These reactions modify the compound's properties and enhance its biological activity.
Industrial Applications
Beyond its potential therapeutic uses, this compound may also find applications in:
- Chemical Synthesis : As a building block for more complex molecules.
- Material Science : In the development of specialty chemicals with tailored properties.
Q & A
Q. What are the common synthetic routes for preparing 2-(isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole?
Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation reactions. For example, analogous nitro-substituted imidazoles are synthesized by reacting halogenated intermediates (e.g., 2-chloroimidazoles) with thiols like isobutylthiol under basic conditions. The nitro group at position 5 can be introduced via nitration of precursor aryl groups or by using pre-functionalized nitrobenzene derivatives. Key steps include optimizing reaction temperature (often 60–100°C) and solvent polarity (e.g., DMF or THF) to enhance yields .
Q. How is structural characterization performed for this compound?
Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic methods:
- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from aromatic protons and substituents. For example, the isobutylthio group’s methyl protons appear as a doublet near δ 1.0–1.2 ppm, while aromatic protons from the p-tolyl group resonate at δ 7.2–7.5 ppm .
- X-ray crystallography : Resolve tautomeric or conformational ambiguities (e.g., imidazole ring planarity) by growing single crystals in solvents like ethyl acetate/hexane mixtures .
Q. What are the typical substituent effects on the imidazole core’s reactivity?
Methodological Answer: Electron-withdrawing groups (e.g., nitro at position 5) increase electrophilicity at the C2 position, facilitating thioether bond formation. Conversely, electron-donating groups (e.g., p-tolyl at position 1) stabilize the aromatic ring but may reduce nucleophilic substitution rates. Comparative studies using Hammett constants (σ) can predict substituent influence on reaction kinetics .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis of this compound?
Methodological Answer: Apply response surface methodology (RSM) or factorial design to minimize experimental trials while maximizing yield. For example:
Q. What computational methods aid in predicting substituent reactivity and regioselectivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the nitro group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at C2 .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to select optimal solvents (e.g., polar aprotic solvents stabilize transition states in thioether formation) .
Q. How can conflicting biological activity data for imidazole derivatives be resolved?
Methodological Answer: Discrepancies in antimicrobial or anti-inflammatory assays may arise from:
- Purity issues : Validate compound purity via HPLC (≥98%) and elemental analysis.
- Assay variability : Use standardized protocols (e.g., CLSI guidelines) and reference controls (e.g., ciprofloxacin for antimicrobial tests). A study resolved contradictions by correlating MIC values with logP (lipophilicity) to explain differential membrane penetration .
Q. What strategies improve crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent screening : Use high-throughput platforms to test solvent mixtures (e.g., DMSO:water for polar compounds).
- Additive screening : Introduce co-crystallants like crown ethers or ionic liquids to enhance crystal lattice stability. A nitro-substituted imidazole derivative achieved a 0.77 Rf value in hexane:ethyl acetate (60:40), facilitating crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
